Cas no 1379443-52-3 ((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)

(1S)-3-Amino-1-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 3-chlorophenyl group and a primary amine functionality. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective building blocks. The presence of both hydroxyl and amine groups allows for versatile derivatization, enabling its use in the preparation of biologically active compounds, such as β-adrenergic receptor ligands or chiral auxiliaries. The 3-chloro substitution on the phenyl ring enhances its utility in further functionalization via cross-coupling reactions. This compound is typically characterized by high purity and consistent stereochemical integrity, ensuring reproducibility in research and industrial processes.
(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol structure
1379443-52-3 structure
Product Name:(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol
CAS No:1379443-52-3
MF:C9H12ClNO
MW:185.650681495667
CID:6277764
PubChem ID:93692028
Update Time:2025-05-20

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol
    • EN300-1965915
    • 1379443-52-3
    • Inchi: 1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1
    • InChI Key: DVMCKCPUBSCVGS-VIFPVBQESA-N
    • SMILES: ClC1=CC=CC(=C1)[C@H](CCN)O

Computed Properties

  • Exact Mass: 185.0607417g/mol
  • Monoisotopic Mass: 185.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

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Additional information on (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol

Chemical Profile of (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol (CAS No. 1379443-52-3)

The compound (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol, identified by its CAS number 1379443-52-3, is a significant molecule in the field of pharmaceutical chemistry. This chiral alcohol features a stereogenic center at the propan-1-ol moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. Its structural attributes, including the presence of both an amino group and a chlorophenyl substituent, contribute to its utility in medicinal chemistry and drug development.

In recent years, there has been growing interest in the exploration of amino alcohols as pharmacophores due to their diverse biological activities. The stereochemistry of such compounds plays a crucial role in determining their pharmacological properties, and the (1S) configuration of this compound suggests potential advantages in terms of efficacy and selectivity. Research has indicated that analogous structures have shown promise in modulating various biological pathways, making this compound a subject of considerable interest for further investigation.

The chlorophenyl group in (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol is particularly noteworthy, as it is frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability. This moiety has been extensively studied in the context of central nervous system (CNS) drugs, where it contributes to favorable pharmacokinetic profiles. The combination of the amino and chlorophenyl groups provides multiple points for interaction with biological targets, potentially leading to the development of novel therapeutic agents.

Current research trends suggest that chiral amino alcohols are being increasingly utilized in the design of small-molecule drugs. The ability to control stereochemistry at multiple points in a molecule allows for fine-tuning of its biological activity. For instance, studies have demonstrated that modifications around the stereocenter can significantly alter receptor binding affinity and metabolic clearance rates. This underscores the importance of (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol as a building block for exploring new chemical entities.

The synthesis of this compound involves sophisticated organic transformations that highlight its synthetic utility. Advanced techniques such as asymmetric hydrogenation and chiral auxiliary-assisted methods have been employed to achieve high enantiomeric purity. These synthetic strategies are critical for ensuring that the final product possesses the desired stereochemical configuration, which is often essential for biological activity. The growing sophistication of synthetic methodologies has made it feasible to produce complex molecules like (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol with increasing efficiency and scalability.

In terms of potential applications, this compound has attracted attention for its possible role in addressing unmet medical needs. Preclinical studies have begun to explore its interactions with various enzymes and receptors, providing insights into its mechanistic profile. The presence of both an amino group and a chlorophenyl moiety suggests multiple avenues for further derivatization, enabling the creation of libraries of analogs with tailored properties. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

The pharmaceutical industry continues to invest heavily in discovering new molecular entities with improved therapeutic profiles. Compounds like (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol represent promising candidates due to their structural complexity and potential biological activity. As research progresses, it is anticipated that more derivatives will be synthesized and evaluated, further expanding the therapeutic landscape.

Additionally, computational methods are playing an increasingly important role in the design and optimization of such compounds. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity, thereby accelerating the drug discovery process. By integrating experimental data with computational insights, scientists can more effectively navigate the complexities inherent in developing new drugs.

The versatility of (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol extends beyond its use as an intermediate; it also serves as a scaffold for exploring novel chemical spaces. By modifying its core structure or appending different functional groups, researchers can generate a wide range of bioactive molecules. This flexibility makes it an attractive candidate for interdisciplinary collaborations involving chemists, biologists, and pharmacologists.

Looking ahead, the continued investigation into this compound holds promise for advancing our understanding of molecular interactions and their implications for human health. As synthetic methodologies evolve and computational tools become more powerful, the possibilities for utilizing such molecules in therapeutic applications are likely to expand significantly. The journey from a simple intermediate like (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol to a fully developed drug represents a testament to the ingenuity and perseverance of modern scientific research.

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